![molecular formula C18H14Cl2N2O3S2 B2586348 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 922643-11-6](/img/structure/B2586348.png)
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded an intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The process involves esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Scientific Research Applications
Synthesis and Electrophysiological Activity :A study explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential in cardiac arrhythmia treatment through modulation of electrophysiological properties. Although not the exact compound, related structures were examined for their potency in vitro and in vivo models of reentrant arrhythmias, suggesting a pathway for developing new class III electrophysiological agents (Morgan et al., 1990).
Anticancer Evaluation :Research on N-substituted phenylbenzamides, including structures with similarities to the specified compound, has demonstrated significant anticancer activities. A series of substituted benzamides were designed, synthesized, and evaluated against several cancer cell lines, showing moderate to excellent anticancer activity. This highlights the potential application of such compounds in cancer therapy (Ravinaik et al., 2021).
Pro-apoptotic Indapamide Derivatives :Another study synthesized pro-apoptotic indapamide derivatives aiming at anticancer applications. These derivatives exhibited significant proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents. The research underscores the versatility of N-substituted benzamides in developing novel therapeutic agents for cancer treatment (Yılmaz et al., 2015).
Antimicrobial and Antifungal Action :A study focused on the antimicrobial and antifungal properties of sulfonyl-substituted nitrogen-containing heterocyclic systems, which includes compounds structurally related to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide. This research revealed the compounds' sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, pointing to their potential use in treating various infections (Kobzar et al., 2019).
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-12(16)17(23)22-18-21-15(10-26-18)11-7-8-13(19)14(20)9-11/h3-10H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYFQEZEKAJKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide |
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